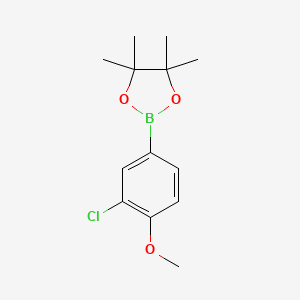

2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BClO3 and its molecular weight is 268.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with receptor tyrosine kinases .

Mode of Action

It is known that similar compounds can bind promiscuously to transmembrane ephrin-b family ligands residing on adjacent cells, leading to contact-dependent bidirectional signaling into neighboring cells .

Biochemical Pathways

Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

Similar compounds have been known to have various absorption, distribution, metabolism, and excretion properties .

Result of Action

Similar compounds have been known to have various effects on cellular processes .

Scientific Research Applications

Organic Synthesis

2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. It is particularly useful in:

- Cross-Coupling Reactions : This compound can be employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl halides and boronic acids. This is critical for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has potential applications in the design of new pharmaceuticals due to its ability to modify biological activity through the introduction of boron into drug molecules. Some specific uses include:

- Anticancer Agents : Research indicates that derivatives of dioxaborolanes exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.

Materials Science

In materials science, this compound is utilized for:

- Synthesis of Functional Polymers : The dioxaborolane moiety allows for the creation of polymers with tailored properties for applications in electronics and photonics.

Case Study 1: Synthesis of Biaryl Compounds

In a study published in Journal of Organic Chemistry, researchers successfully utilized this compound in the synthesis of biaryl compounds through Suzuki coupling reactions. The study demonstrated high yields and selectivity when reacting with various aryl halides.

Case Study 2: Anticancer Properties

A publication in Medicinal Chemistry Letters explored the anticancer effects of boron-containing compounds. The study found that derivatives of this dioxaborolane exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for drug development.

Q & A

Q. Basic: What synthetic methodologies are optimal for preparing 2-(3-chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A general protocol involves:

- Starting materials : 3-Chloro-4-methoxybromobenzene and bis(pinacolato)diboron (B₂pin₂).

- Catalyst system : Pd(dppf)Cl₂ (1–5 mol%) with a base (e.g., KOAc or K₂CO₃).

- Solvent : Anhydrous DMSO or THF under inert atmosphere (N₂/Ar) at 80–100°C for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >90% purity. Confirm structure via ¹H/¹³C NMR (boron peak at δ ~30 ppm in ¹¹B NMR) .

Q. Advanced: How do steric and electronic effects of the 3-chloro-4-methoxyphenyl substituent influence Suzuki-Miyaura coupling efficiency?

Answer:

The chloro group (electron-withdrawing) enhances electrophilicity of the boronate, while methoxy (electron-donating) increases solubility but may hinder transmetallation. Key considerations:

- Steric hindrance : The 3-chloro substituent introduces steric bulk, requiring optimized ligands (e.g., SPhos or XPhos) to prevent catalyst poisoning.

- Reactivity trade-offs : Compare with fluorinated analogs (e.g., 2-fluoro derivatives in ), where reduced steric bulk improves coupling yields.

- Methodological adjustments : Use polar aprotic solvents (DMF/DMAc) and elevated temperatures (90–110°C) to overcome kinetic barriers .

Q. Basic: What analytical techniques are critical for characterizing this boronic ester?

Answer:

- NMR spectroscopy : ¹H NMR (δ 1.0–1.3 ppm for pinacol methyl groups), ¹¹B NMR (δ 28–32 ppm for dioxaborolane), and ¹³C NMR (δ 80–85 ppm for B-O-C).

- Mass spectrometry : High-resolution MS (ESI/TOF) to confirm molecular ion [M+H]⁺ (theoretical m/z ~306.1).

- HPLC : Purity analysis (≥95% by reverse-phase C18 column, MeCN/H₂O mobile phase) .

Q. Advanced: How can solvent polarity and proticity affect boronate stability during cross-coupling?

Answer:

- Polar aprotic solvents (THF, DMF): Stabilize boronate via Lewis acid-base interactions, enhancing reaction rates but risking protodeboronation in protic conditions.

- Protic solvents (MeOH, H₂O): Accelerate hydrolysis of the dioxaborolane ring; avoid in aqueous Suzuki reactions.

- Optimized protocol : Use anhydrous DMF with 2–5% H₂O to balance reactivity and stability, achieving >80% yield in aryl couplings .

Q. Basic: What are the storage and handling precautions for this compound?

Answer:

- Storage : Under inert gas (Ar) at –20°C in airtight, light-resistant containers. Desiccants (silica gel) prevent moisture ingress.

- Handling : Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact due to potential boronate toxicity (see SDS guidelines in ).

Q. Advanced: How can computational modeling (e.g., DFT) predict regioselectivity in cross-coupling reactions?

Answer:

- DFT calculations : Model transition states to evaluate energy barriers for oxidative addition (Ar-Cl vs. Ar-Bpin).

- Key insights : The 3-chloro group’s electron-withdrawing nature lowers LUMO energy at the aryl-Cl bond, favoring oxidative addition. Compare with 4-methoxy’s electron-donating effect using Gaussian09 with B3LYP/6-31G(d) basis set .

Q. Basic: How to resolve contradictions in reported reaction yields for similar boronic esters?

Answer:

- Variable factors : Catalyst loading (1–5 mol% Pd), ligand choice (e.g., SPhos vs. PCy₃), and substrate purity.

- Troubleshooting :

Q. Advanced: What mechanistic studies elucidate hydrolytic degradation pathways of this compound?

Answer:

- Kinetic studies : Monitor hydrolysis rates via ¹H NMR in D₂O/THF mixtures.

- Degradation products : Identify 3-chloro-4-methoxybenzeneboronic acid and pinacol via LC-MS.

- Stabilization strategies : Add Lewis acids (e.g., MgSO₄) to sequester water, extending shelf life .

Q. Basic: What safety protocols are mandated for large-scale synthesis (>10 g)?

Answer:

- Engineering controls : Use closed-system reactors and scrubbers for volatile byproducts (e.g., HCl).

- Waste disposal : Neutralize boronate residues with aqueous NaOH (pH >10) before incineration.

- PPE : Full-face respirators and chemical-resistant suits (per ).

Q. Advanced: Can this boronate serve as a precursor for heterocyclic drug candidates?

Answer:

Properties

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-11(16-5)10(15)8-9/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQTZTSLYVFFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101160274 | |

| Record name | 2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165936-01-5 | |

| Record name | 2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165936-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101160274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.